2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE
Overview
Description
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE is a complex organic compound with a molecular formula of C₁₆H₂₁ClN₆O₂ This compound is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Attachment of the Morpholine Moiety: The morpholine moiety can be introduced by reacting 3-chloropropylamine with morpholine under basic conditions.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the morpholine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and morpholine moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-piperidin-4-ylpropyl)acetamide
- 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-pyrrolidin-4-ylpropyl)acetamide
Uniqueness
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE is unique due to the presence of the morpholine moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of the tetrazole ring and morpholine moiety enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O2/c17-14-5-2-1-4-13(14)16-19-21-23(20-16)12-15(24)18-6-3-7-22-8-10-25-11-9-22/h1-2,4-5H,3,6-12H2,(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUYGJCMJBSFGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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